Sal de bario del ácido fluorocítrico DL

Descripción general

Descripción

Synthesis Analysis

The synthesis of DL-Fluorocitric acid barium salt involves several chemical processes. One study highlights the resolution of DL-erythro-fluorocitric acid into optically active isomers through fractional crystallization and hydrolysis to obtain the free acid form, which is then purified as barium salts (R. Dummel & E. Kun, 1969). Another method involves the comparison of synthetic Fluorocitric Acid with enzymatically synthesized Fluorotricarboxylic Acid, highlighting the importance of accurate synthesis methods for the study of its properties (R. Peters, R. Wakelin, D. Rivett, & L. C. Thomas, 1953).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the behavior and reactivity of DL-Fluorocitric acid barium salt. Studies have explored the molecular structure through methods such as X-ray diffraction and spectroscopic studies, providing insights into the arrangement of atoms and the electronic environment within the molecule. For instance, research on barium and fluorine compounds has shown the importance of molecular structure in determining the physical and chemical properties of the salts (Henri Vincent, F. Labrize, & L. Hubert-Pfalzgraf, 1994).

Chemical Reactions and Properties

DL-Fluorocitric acid barium salt undergoes various chemical reactions, which are essential for its applications and understanding its behavior in different environments. Studies have highlighted its interactions with enzymes and other chemical agents, elucidating the pathways through which it can be transformed or utilized in synthetic processes. For example, the interaction of DL-Fluorocitric acid with aconitase activity of rat kidney mitochondria has been studied to understand its inhibitory properties (R. Dummel & E. Kun, 1969).

Physical Properties Analysis

The physical properties of DL-Fluorocitric acid barium salt, such as solubility, melting point, and crystalline structure, are critical for its handling and application in various fields. Research on barium fluoroborate glasses, for instance, has provided insights into the luminescence properties under different excitations, which is valuable for applications in optical materials and sensors (Y. Dwivedi & S. Rai, 2009).

Aplicaciones Científicas De Investigación

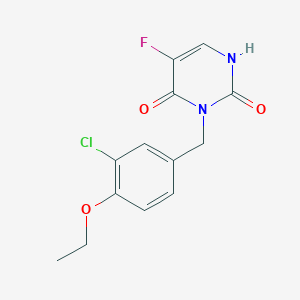

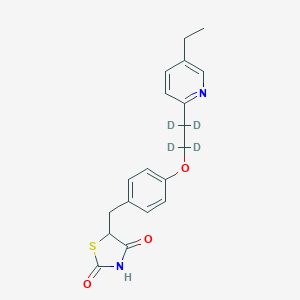

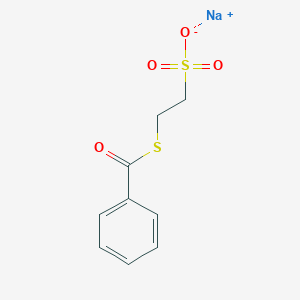

La sal de bario del ácido fluorocítrico DL, también conocida como fluorocitrato de bario, es un compuesto químico con la fórmula

C12H8F2O14Ba3C_{12}H_{8}F_{2}O_{14}Ba_{3}C12H8F2O14Ba3

. Es un polvo blanco a blanquecino y se ha utilizado en varias aplicaciones de investigación científica. Sin embargo, las aplicaciones específicas en diferentes campos no están ampliamente documentadas. Una de las aplicaciones conocidas es como inhibidor de astrocitos en varios experimentos .Neurobiología

Dado su uso conocido como inhibidor de astrocitos , podría utilizarse en la investigación de neurobiología para estudiar el papel de los astrocitos en el cerebro. Los astrocitos son un tipo de célula glial que apoya y protege a las neuronas. Inhibirlos podría ayudar a los investigadores a comprender sus funciones e interacciones con las neuronas.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

DL-Fluorocitric acid barium salt primarily targets astrocytes . Astrocytes are a type of glial cell in the brain that provide structural and metabolic support to neurons . They also play a crucial role in modulating neurotransmission .

Mode of Action

DL-Fluorocitric acid barium salt acts as an astrocyte inhibitor . It interferes with the normal functioning of astrocytes, leading to changes in neurotransmission . Specifically, it reduces the probability of transmitter release, thereby depressing striatal output .

Biochemical Pathways

The compound affects the glutamate-glutamine cycle . Upon administration, it causes a robust increase in extracellular glutamate levels, with a parallel and progressive decline in glutamine . It also significantly increases the concentrations of dopamine and taurine .

Result of Action

The action of DL-Fluorocitric acid barium salt results in a reduced excitability of striatal neurons . This is evidenced by a decrease in evoked potentials, an increased paired pulse ratio, and a reduced frequency of spontaneous excitatory postsynaptic currents .

Análisis Bioquímico

Biochemical Properties

It is known to interact with astrocytes, a type of glial cell in the brain

Cellular Effects

DL-Fluorocitric acid barium salt has been shown to influence cell function, particularly in astrocytes . It has been used as an astrocyte inhibitor in various experiments

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

InChI |

InChI=1S/C6H7FO7.Ba/c7-3(4(10)11)6(14,5(12)13)1-2(8)9;/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXYXUPAJRFPBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(C(C(=O)O)F)(C(=O)O)O.[Ba] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BaFO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585158 | |

| Record name | 3-C-Carboxy-2,4-dideoxy-2-fluoropentaric acid--barium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100929-81-5 | |

| Record name | 3-C-Carboxy-2,4-dideoxy-2-fluoropentaric acid--barium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Fluorocitric acid barium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B19491.png)